molecular formula C9H8N2O6 B1583239 Methyl 2-(2,4-dinitrophenyl)acetate CAS No. 58605-12-2

Methyl 2-(2,4-dinitrophenyl)acetate

Cat. No.: B1583239
CAS No.: 58605-12-2
M. Wt: 240.17 g/mol
InChI Key: HTANURMJHZJJSO-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dinitrophenyl)acetate: is an organic compound with the molecular formula C₉H₈N₂O₆. It is a derivative of phenylacetate, where the phenyl ring is substituted with two nitro groups at the 2 and 4 positions. This compound is known for its distinctive yellow color and is used in various chemical applications due to its reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2,4-dinitrophenyl)acetate can be synthesized through the esterification of 2-(2,4-dinitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,4-dinitrophenyl)acetic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.

    Hydrolysis: Aqueous acid or base.

Major Products:

    Nucleophilic Substitution: Substituted phenylacetates.

    Reduction: 2-(2,4-diaminophenyl)acetate.

    Hydrolysis: 2-(2,4-dinitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(2,4-dinitrophenyl)acetate is used in various scientific research applications, including:

    Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones through the formation of 2,4-dinitrophenylhydrazones.

    Biological Studies: The compound’s derivatives are studied for their potential anticancer properties, particularly in targeting specific cancer cell lines.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Pharmaceutical Research: The compound serves as an intermediate in the synthesis of various pharmacologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dinitrophenyl)acetate primarily involves its reactivity with nucleophiles and reducing agents. The nitro groups on the phenyl ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. In biological systems, its derivatives can interact with cellular components, leading to potential therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

    2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

    Methyl 3-(2,4-dinitrophenyl)propanoate: Similar structure with an additional methylene group in the carbon chain.

Uniqueness: Methyl 2-(2,4-dinitrophenyl)acetate is unique due to its specific ester functional group, which allows for versatile chemical modifications and applications in various fields, including analytical chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(2,4-dinitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTANURMJHZJJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301523
Record name methyl 2-(2,4-dinitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58605-12-2
Record name Methyl 2,4-dinitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58605-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 143979
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 58605-12-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143979
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(2,4-dinitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2,4-dinitro-phenyl)-acetic acid (5 g) in MeOH (100 mL) was added concentrated H2SO4 (1 mL) and the resulting solution was heated at reflux for overnight. After removing solvent in vacuum, the residue was partitioned between EtOAc and aqueous NaHCO3 (sat.). The organic solution was concentrated in vacuum to give the desired compound which was used without further purification.
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100 mL
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Synthesis routes and methods II

Procedure details

2,4-diaminophenylacetic acid methyl ester is obtained by reacting 2,4-dinitrophenylacetic acid with trimethylsilyldiazomethane to obtain 2,4-dinitrophenylacetic acid methyl ester, followed by reducing 2,4-dinitrophenylacetic acid methyl ester using a strong reducing agent.
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Synthesis routes and methods III

Procedure details

A 250 ml three-necked conical flask equipped with a nitrogen inlet and a stirrer was purged with nitrogen, and was added with 2,4-dinitrophenylacetic acid (2.26 g, 0.01 mole), methanol (20 ml) and toluene (83 ml). Stirring was conducted at room temperature until 2,4-dinitrophenylacetic acid was dissolved. Trimethylsilyldiazomethane (8.3 ml) was then added, and reaction was conducted for 3 hours at room temperature. Solvent was removed by distilling under a reduced pressure and by drying at 70° C. to obtain 2,4-dinitrophenylacetic acid methyl ester (2.28 g, yield: 95%).
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2.26 g
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20 mL
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83 mL
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8.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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